Deacetyllanatoside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

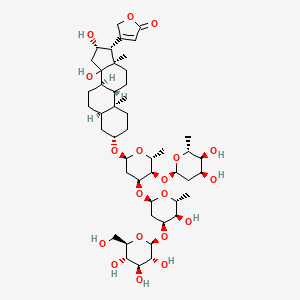

Deacetyllanatoside B is a cardiotonic glycoside derived from the leaves of Digitalis lanata. It is known for its potent effects on the cardiovascular system, particularly in the treatment of congestive heart failure and supraventricular arrhythmias . The compound is structurally characterized by its complex glycoside moiety, which includes multiple sugar units attached to a steroid-like aglycone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyllanatoside B typically involves the extraction and purification from Digitalis lanata leaves. The process includes several steps:

Extraction: The leaves are subjected to solvent extraction using alcohol or other suitable solvents to obtain a crude extract.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Crystallization: The purified compound is crystallized to obtain it in a pure form

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment to extract the compound from large quantities of Digitalis lanata leaves.

Automated purification: Employing automated chromatographic systems to ensure consistent purity and yield.

Quality control: Implementing rigorous quality control measures to ensure the final product meets pharmaceutical standards

化学反应分析

Types of Reactions

Deacetyllanatoside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered pharmacological properties.

Reduction: Reduction reactions can modify the glycoside moiety, potentially affecting its biological activity.

Substitution: Substitution reactions can occur at the sugar units or the aglycone, leading to the formation of new compounds with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique pharmacological profiles .

科学研究应用

Deacetyllanatoside B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.

Biology: The compound is studied for its effects on cellular processes, particularly in cardiac cells.

Medicine: this compound is investigated for its therapeutic potential in treating heart conditions and its mechanism of action at the molecular level.

Industry: It is used in the pharmaceutical industry for the development of cardiac drugs and as a standard for quality control

作用机制

Deacetyllanatoside B exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na-K-ATPase) membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins such as actin and myosin. This results in enhanced cardiac contractility and improved cardiac output .

相似化合物的比较

Similar Compounds

Deslanoside: Another cardiotonic glycoside with similar effects on the cardiovascular system.

Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.

Digitoxin: Similar to digoxin but with a longer half-life and different pharmacokinetic properties

Uniqueness

Deacetyllanatoside B is unique due to its specific glycoside structure, which influences its pharmacokinetics and pharmacodynamics. Its distinct sugar moiety and aglycone structure contribute to its unique therapeutic profile and potential side effects .

生物活性

Deacetyllanatoside B is a cardiac glycoside derived from the plant Digitalis lanata, which has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C47H74O19

- CAS Number : 197988

The compound exhibits a complex structure typical of cardiac glycosides, which includes a steroid nucleus with sugar moieties that contribute to its biological effects.

The primary mechanism of action for this compound involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an influx of calcium ions through the sodium-calcium exchanger. The elevated calcium concentration enhances cardiac contractility, making it useful in treating heart failure and arrhythmias .

1. Cardiovascular Effects

This compound has demonstrated significant effects on cardiac function:

- Inotropic Effect : Increases the force of heart contractions due to elevated intracellular calcium levels.

- Chronotropic Effect : Modulates heart rate by affecting electrical conduction in cardiac tissues.

These properties make it a candidate for managing conditions such as atrial fibrillation and heart failure.

2. Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties:

- Mechanism : The compound may induce apoptosis in cancer cells through the same pathways that lead to increased calcium concentrations. This suggests a dual role where it can act as both a cardiotonic agent and an anticancer drug .

- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

属性

CAS 编号 |

19855-39-1 |

|---|---|

分子式 |

C47H74O19 |

分子量 |

943.1 g/mol |

IUPAC 名称 |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C47H74O19/c1-20-41(64-35-15-29(50)42(21(2)60-35)65-36-16-30(51)43(22(3)61-36)66-44-40(56)39(55)38(54)32(18-48)63-44)28(49)14-34(59-20)62-25-8-10-45(4)24(13-25)6-7-27-26(45)9-11-46(5)37(23-12-33(53)58-19-23)31(52)17-47(27,46)57/h12,20-22,24-32,34-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,32-,34+,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |

InChI 键 |

GUXZNBKFWVYHTD-BSRJTRJGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CC(C8C9=CC(=O)OC9)O)O)C)C)C)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

19855-39-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Purpurea glycoside B; Glucogitoxin; Deacetyllanatoside B; |

产品来源 |

United States |

Q1: What is the primary structural difference between Purpurea glycoside A and Purpurea glycoside B?

A: Both Purpurea glycoside A and B are cardiac glycosides found in Digitalis purpurea. The key structural difference lies in the presence of an acetyl group. Purpurea glycoside A possesses an acetyl group, while Purpurea glycoside B lacks this acetyl group, hence its alternative name, Deacetyllanatoside B. []

Q2: How abundant is Purpurea glycoside B in Digitalis purpurea leaves compared to other cardiac glycosides?

A: Research indicates that Purpurea glycoside B is a significant component of the cardiac glycosides found in Digitalis purpurea leaves. One study found the content to be approximately 0.03%, making it more abundant than digitoxin, gitoxin, purpurea glycoside A, strospeside, gitorin, and diginin in the tested samples. []

Q3: What analytical techniques are commonly employed to identify and quantify Purpurea glycoside B in plant material?

A: Several methods have been successfully used to analyze Purpurea glycoside B. Researchers often utilize a combination of chromatography and spectroscopy techniques. Micro-HPLC, often coupled with UV detection, is a powerful tool for separating and quantifying Purpurea glycoside B in complex mixtures extracted from Digitalis purpurea leaves. [] Thin-layer chromatography (TLC), particularly reversed-phase TLC, is another viable option, often combined with densitometry for quantification. []

Q4: Can you elaborate on the extraction and isolation process of Purpurea glycoside B from Digitalis purpurea?

A: A common approach involves extracting dried Digitalis purpurea leaf powder with a solvent mixture like ethanol/chloroform. [] This initial extract is further purified using techniques like Sep-Pak silica cartridges or preparative thin-layer chromatography. [, ] The purified extract can then undergo further separation, typically with methods like column chromatography employing neutral alumina, to isolate Purpurea glycoside B. []

Q5: What is the pharmacological significance of Purpurea glycoside B?

A: Purpurea glycoside B, like other cardiac glycosides, exhibits cardiotonic activity. [] This means it can influence the force of heart muscle contractions. While specific studies on Purpurea glycoside B's mechanism are limited in the provided literature, it likely shares a similar mechanism with other cardiac glycosides, involving the inhibition of Na+/K+-ATPase in heart muscle cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。